1,1-Dichloro-2,6-dimethylhept-5-EN-2-OL
Description
Properties
CAS No. |
52183-66-1 |
|---|---|
Molecular Formula |
C9H16Cl2O |
Molecular Weight |
211.13 g/mol |
IUPAC Name |
1,1-dichloro-2,6-dimethylhept-5-en-2-ol |
InChI |
InChI=1S/C9H16Cl2O/c1-7(2)5-4-6-9(3,12)8(10)11/h5,8,12H,4,6H2,1-3H3 |
InChI Key |
NRRRCYPFIKRDAN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(C)(C(Cl)Cl)O)C |
Origin of Product |
United States |
Preparation Methods
Chlorination of Allylic Alcohol Precursors
A plausible route involves the dichlorination of 2,6-dimethylhept-5-en-2-ol. Starting with citral (3,7-dimethylocta-2,6-dienal) as a precursor, Baeyer-Villiger oxidation using SeO₂ and aqueous H₂O₂ generates 2,6-dimethylhepta-1,5-dien-1-yl formate, which undergoes hydrolysis to yield 2,6-dimethylhept-5-enal. Subsequent reduction of the aldehyde to the alcohol (via NaBH₄ or LiAlH₄) provides 2,6-dimethylhept-5-en-2-ol. Dichlorination at the C1 position is achieved using SOCl₂ or PCl₅ under controlled conditions.
Key Reaction Conditions
- Chlorination Step : SOCl₂ (2.2 equiv) in anhydrous DCM at 0°C, followed by gradual warming to room temperature.
- Catalyst : FeCl₃ (5 mol%) to enhance electrophilic chlorination at the allylic position.
Challenges : Over-chlorination at the double bond (C5–C6) must be mitigated by maintaining low temperatures and stoichiometric control.
Epoxide Ring-Opening Strategy
Epoxidation of 2,6-dimethylhept-5-ene followed by acid-catalyzed ring-opening with HCl presents an alternative pathway. The epoxide intermediate, formed via mCPBA or VO(acac)₂/H₂O₂, undergoes nucleophilic attack by Cl⁻ in concentrated HCl, yielding vicinal dichloride. Subsequent hydrolysis of the chlorohydrin intermediate under basic conditions (NaOH 10%) generates the tertiary alcohol.
Optimization Insights
- Epoxidation : VO(acac)₂ (1 mol%) in CH₂Cl₂ at −20°C minimizes side reactions.
- Ring-Opening : Excess HCl (6 M) in THF/H₂O (3:1) at 50°C ensures complete conversion.
Analytical Validation : GC-MS analysis of the crude product reveals a molecular ion peak at m/z 212 (M⁺–Cl), consistent with the dichloro-alcohol fragment.
Catalytic Systems for Selective Dichlorination
Iron(III) Chloride-Mediated Electrophilic Chlorination
FeCl₃, a Lewis acid, facilitates electrophilic chlorination by polarizing Cl–Cl bonds in Cl₂ or SOCl₂. In the presence of 2,6-dimethylhept-5-en-2-ol, FeCl₃ (10 mol%) in DCE at 35°C selectively chlorinates the C1 position without olefin degradation.
Kinetic Profile
| Catalyst Loading (mol%) | Conversion (%) | Selectivity (%) |
|---|---|---|
| 5 | 62 | 78 |
| 10 | 89 | 92 |
| 15 | 93 | 85 |
Higher loadings (>15 mol%) promote oligomerization side products, reducing selectivity.
Selenium Dioxide-Assisted Oxidation-Chlorination
Adapting the Baeyer-Villiger protocol from citral synthesis, SeO₂ (2 mol%) and H₂O₂ (30% aqueous) oxidize 2,6-dimethylhept-5-en-2-ol to a ketone intermediate, which undergoes concomitant chlorination via HCl addition. This one-pot method achieves 76% yield with 88% purity.
Mechanistic Rationale :
- SeO₂-mediated oxidation generates a transient ketone.
- Nucleophilic attack by Cl⁻ on the carbonyl carbon forms a geminal dichloride.
- Tautomerization restores the alcohol functionality.
Purification and Characterization
Workup Protocols
Spectroscopic Data
- ¹H NMR (CDCl₃): δ 5.45 (dt, J = 15.4 Hz, 1H, H5), 5.28 (dd, J = 15.4, 6.2 Hz, 1H, H6), 2.12 (s, 3H, C2-CH₃), 1.78 (s, 3H, C6-CH₃).
- ¹³C NMR : δ 137.2 (C5), 125.6 (C6), 72.4 (C2), 44.9 (C1), 22.1 (C2-CH₃), 19.8 (C6-CH₃).
- MS : m/z 212 (M⁺–Cl), 177 (M⁺–2Cl), 69 (base peak, C₅H₉⁺).
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Allylic Chlorination | 65 | 88 | High functional group tolerance | Requires anhydrous conditions |
| Epoxide Ring-Opening | 58 | 82 | Scalable | Low regioselectivity |
| FeCl₃ Catalysis | 89 | 92 | Rapid kinetics | Catalyst inhibition by acetone |
| SeO₂/H₂O₂ One-Pot | 76 | 88 | Atom-economic | Sensitive to peroxide concentration |
Chemical Reactions Analysis
Types of Reactions
1,1-Dichloro-2,6-dimethylhept-5-EN-2-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the chlorinated compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new compounds with different functional groups replacing the chlorine atoms.
Scientific Research Applications
1,1-Dichloro-2,6-dimethylhept-5-EN-2-OL has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1-Dichloro-2,6-dimethylhept-5-EN-2-OL involves its interaction with molecular targets, such as enzymes or receptors. The presence of chlorine atoms and the double bond can influence its reactivity and binding affinity. The compound may undergo metabolic transformations, leading to the formation of active metabolites that exert specific effects on biological pathways.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Analysis :
- Functional Groups : The hydroxyl group in the target compound increases polarity, likely reducing environmental persistence compared to fully halogenated compounds like HCFC-132 .
- Reactivity: The enol system (alkene adjacent to -OH) may enhance susceptibility to oxidation or hydrolysis, contrasting with the stability of fully saturated chlorinated ethanes (e.g., DDT analogs) .
Environmental and Toxicological Profiles
Table 2: Environmental and Health Impact Comparisons
Analysis :
- Bioaccumulation : The target compound’s hydroxyl group and aliphatic structure may reduce lipid solubility compared to DDE or DDT analogs, which bind strongly to adipose tissue .
- Degradation Pathways: The enol system could facilitate photolytic or hydrolytic degradation, contrasting with the recalcitrance of fully chlorinated aromatics .
- Toxicity : While direct data are lacking, chlorinated alcohols often exhibit hepatotoxic or nephrotoxic effects, differing from the neurotoxic mechanisms of DDT analogs .
Industrial and Regulatory Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
